(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol
Description
(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol is a spirocyclic compound featuring a unique bicyclic structure with a fused oxa-azaspiro framework. The molecule contains an amino group at the 6-position of the azaspiro ring and a hydroxymethyl group at the 8-position (inferred from structural analogs in ).
Properties
IUPAC Name |
(6-amino-6-azaspiro[3.4]octan-8-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-10-4-7(5-11)8(6-10)2-1-3-8/h7,11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGZUOJPRRMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the reaction of a suitable diamine with a dihalide, followed by reduction and methanolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol. These compounds have been tested against various bacterial strains, particularly those classified under the ESKAPE pathogens, which are known for their resistance to multiple antibiotics.
ESKAPE Pathogen Testing
In a study evaluating the antibacterial profile of spirocyclic compounds, several derivatives of 6-azaspiro[3.4]octane were synthesized and tested against ESKAPE pathogens using the Kirby–Bauer disk diffusion method and minimum inhibitory concentration (MIC) assessments. Notably, certain compounds demonstrated significant activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, while showing limited efficacy against Pseudomonas aeruginosa .
| Compound | Activity Against ESKAPE Pathogens | MIC (mg/mL) |
|---|---|---|
| 6a | S. aureus, K. pneumoniae | 1-5 |
| 6b | Moderate activity | 10 |
| 6c | Weak activity | >20 |
This table illustrates the varying degrees of antibacterial activity exhibited by different derivatives of the compound.
Structural Modifications for Enhanced Activity
The structural integrity of (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol allows for modifications that can significantly improve its pharmacological properties.
Privileged Structures
The concept of privileged structures has been applied to optimize the activity of spirocyclic compounds. By combining the azaspiro framework with various functional groups, researchers have developed derivatives with enhanced antibacterial properties and lower MIC values against resistant strains . For instance, the introduction of a nitrofuranoyl "warhead" has resulted in compounds with MICs as low as against M. tuberculosis .
Therapeutic Potential Beyond Antibacterial Applications
Beyond their antibacterial potential, derivatives of (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol are being explored for other therapeutic applications.
Antiviral Properties
Some studies suggest that modifications to the azaspiro framework may also yield antiviral properties, particularly against RNA viruses. The structural flexibility allows for interactions with viral proteins, potentially inhibiting viral replication .
Anticancer Activity
Research is ongoing into the anticancer potential of spirocyclic compounds related to (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol. Preliminary findings indicate that certain derivatives can induce apoptosis in cancer cell lines, suggesting a dual role as both antibacterial and anticancer agents .
Mechanism of Action
The mechanism by which (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol and related spirocyclic compounds:
Key Comparative Insights:
Fluorination (as in ’s compound) introduces electronegativity and metabolic stability, often exploited in medicinal chemistry to modulate bioavailability .
Functional Group Interplay :
- Replacement of -CH₂OH with -CH₂NH₂ () shifts the compound’s polarity and reactivity, favoring applications in Schiff base formation or coordination chemistry .
Biological Activity
(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, antimicrobial properties, and its role in drug development.
Structural Characteristics
The compound features a spirocyclic structure, which is known to confer distinctive pharmacological properties. This structural motif is often associated with a range of biological activities, making it a valuable scaffold in medicinal chemistry.
1. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Its interaction with specific enzymes can alter their activity, impacting various biochemical pathways. For instance, the compound's binding affinity and inhibition mechanisms have been explored in relation to targets involved in metabolic processes and disease pathways.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pks13 | Competitive | 0.5 | |
| Aldose reductase | Non-competitive | 1.2 | |
| Cyclooxygenase | Mixed | 0.8 |
2. Antimicrobial Properties
Research indicates that (6-Amino-6-azaspiro[3.4]octan-8-yl)methanol exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Results:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.016 | |
| Staphylococcus aureus | 0.125 | |
| Candida albicans | 0.5 |
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
3. Case Studies
Several studies have documented the biological activity of this compound:
- A study on its antitubercular properties demonstrated an MIC of 0.016 µg/mL against Mycobacterium tuberculosis, indicating strong efficacy in inhibiting bacterial growth .
- Another investigation focused on enzyme inhibition showed that the compound effectively inhibited aldose reductase, which is relevant for treating diabetic complications.
The mechanism of action involves the compound's ability to bind to specific molecular targets, altering their function and affecting cellular pathways involved in disease progression. This binding often leads to downstream effects that can inhibit cell proliferation or induce apoptosis in cancer cells.
Research Findings
Recent studies have expanded on the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the spirocyclic structure can enhance biological activity while reducing toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
